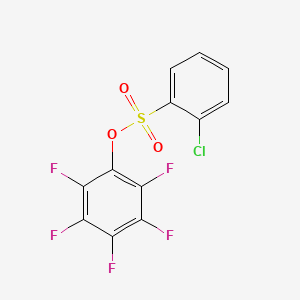

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step processes that include regioselective lithiation, electrophilic substitution, copper-catalyzed coupling, and chloroxidation conditions . For example, the synthesis of a key building block of penoxsulam is achieved through these steps starting from commercially available precursors . Similarly, the chlorosulfonation of tris(pentafluorophenyl)corrole is performed with high selectivity, yielding a single isomer in high yield . These methods could potentially be adapted for the synthesis of 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate.

Molecular Structure Analysis

The molecular structure of compounds related to 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate can be characterized using techniques such as X-ray crystallography . For instance, the bis-chlorosulfonated corrole, a related compound, has been fully characterized to determine its planar chirality . Additionally, the crystal structure of a novel single crystal related to the compound of interest has been investigated, revealing hydrogen bonding and layer structure in the crystal .

Chemical Reactions Analysis

Compounds with pentafluorophenyl groups are known to undergo various addition reactions with unsaturated systems . These reactions can include interactions with alkenes, alkynes, and other functional groups, leading to a range of new compounds with diverse physical properties and spectroscopic data . The reactivity of 2,3,4,5,6-pentafluorophenyl 2-chlorobenzenesulfonate could be inferred from these studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentafluorophenyl-containing compounds are influenced by the presence of fluorine atoms, which are highly electronegative . This can lead to an activation of halogen substituents towards nucleophilic attack, as seen in the synthesis of various derivatives of chloronitrobenzenes . Additionally, bulky diarylammonium pentafluorobenzenesulfonates have been shown to promote dehydration reactions effectively, indicating the potential for catalytic activity in related compounds .

Applications De Recherche Scientifique

-

Proteomics Research

-

Synthesis of Fluorinated Aromatic Polymers

- Field : Polymer Chemistry

- Application : This compound has been used in the synthesis of novel, high molecular weight fluorinated aromatic polymers .

- Method : The synthesis involves a superacid-catalyzed polyhydroxylation reaction of fluorinated carbonyl-containing compounds .

- Results : The result is the creation of high molecular weight fluorinated aromatic polymers .

-

Determination of Primary Amines in Sewage Sludge

-

Synthesis of Cross-Coupled Aromatic Compounds

- Field : Organic Chemistry

- Application : This compound is utilized in the palladium-catalyzed Suzuki reaction to synthesize several cross-coupled aromatic compounds .

- Method : The method involves a Suzuki reaction, which is a type of palladium-catalyzed cross coupling reaction .

- Results : The result is the synthesis of several cross-coupled aromatic compounds, for example, bis(pentafluorophenyl)-substituted thiophene and selenophene derivatives .

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4ClF5O3S/c13-5-3-1-2-4-6(5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONMTCGVYZSEEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4ClF5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301219702 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

CAS RN |

885949-55-3 |

Source

|

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5,6-Pentafluorophenyl 2-chlorobenzenesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301219702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)

![5-Bromo-1H-benzo[D]imidazole-2(3H)-thione](/img/structure/B1304842.png)